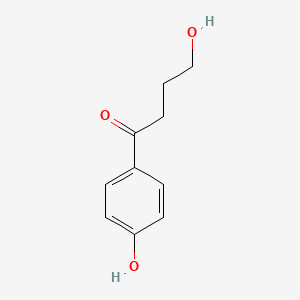
CID 53938553
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,1-Diethoxyethyl)silyl]butan-1-amine is an organosilicon compound characterized by the presence of both amine and silyl ether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1,1-Diethoxyethyl)silyl]butan-1-amine typically involves the reaction of 4-bromo-1-butanamine with 1,1-diethoxyethane in the presence of a silylating agent such as chlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The general reaction scheme is as follows:
4-Bromo-1-butanamine+1,1-Diethoxyethane+Chlorosilane→4-[(1,1-Diethoxyethyl)silyl]butan-1-amine
Industrial Production Methods: In an industrial setting, the production of 4-[(1,1-Diethoxyethyl)silyl]butan-1-amine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The amine group can undergo oxidation to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents or organometallic compounds.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various silyl-substituted derivatives.
Applications De Recherche Scientifique
4-[(1,1-Diethoxyethyl)silyl]butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[(1,1-Diethoxyethyl)silyl]butan-1-amine involves its interaction with various molecular targets. The silyl ether group can protect reactive sites during chemical reactions, while the amine group can participate in nucleophilic substitution and other reactions. The compound’s effects are mediated through its ability to form stable intermediates and facilitate specific reaction pathways.
Comparaison Avec Des Composés Similaires
- 4-[(1,1-Dimethoxyethyl)silyl]butan-1-amine
- 4-[(1,1-Diethoxypropyl)silyl]butan-1-amine
- 4-[(1,1-Diethoxyethyl)silyl]pentan-1-amine
Uniqueness: 4-[(1,1-Diethoxyethyl)silyl]butan-1-amine is unique due to its specific combination of silyl ether and amine functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring selective protection and deprotection of functional groups.
Propriétés
Formule moléculaire |
C10H23NO2Si |
|---|---|
Poids moléculaire |
217.38 g/mol |
InChI |
InChI=1S/C10H23NO2Si/c1-4-12-10(3,13-5-2)14-9-7-6-8-11/h4-9,11H2,1-3H3 |
Clé InChI |
LUKTWFMZNXVMEJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(OCC)[Si]CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


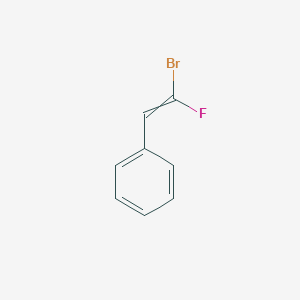
![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
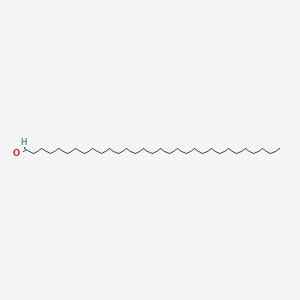
![1-Methyl-2,9-dioxabicyclo[3.3.1]nonane](/img/structure/B14306122.png)
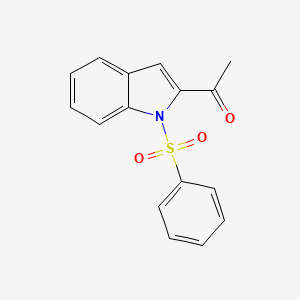

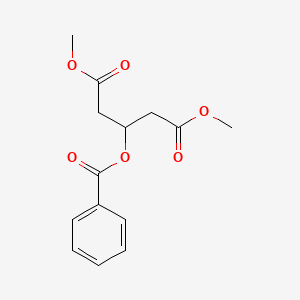
![[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile](/img/structure/B14306131.png)
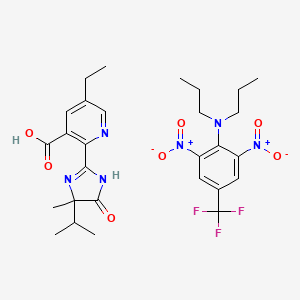
![Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide](/img/structure/B14306147.png)
acetic acid](/img/structure/B14306158.png)
![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)
